molecular formula C27H25F3N2O3S B11452368 3,4-dimethoxy-N-(2-(3-((4-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethyl)benzamide

3,4-dimethoxy-N-(2-(3-((4-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B11452368
M. Wt: 514.6 g/mol
InChI Key: FSLMGZZVBGWWIO-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-{2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE is a complex organic compound that features a benzamide core linked to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-{2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-{2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the indole ring.

Scientific Research Applications

3,4-DIMETHOXY-N-{2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-{2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.

Uniqueness

3,4-DIMETHOXY-N-{2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE is unique due to the presence of the trifluoromethylphenyl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C27H25F3N2O3S

Molecular Weight

514.6 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide

InChI

InChI=1S/C27H25F3N2O3S/c1-34-23-12-9-19(15-24(23)35-2)26(33)31-13-14-32-16-25(21-5-3-4-6-22(21)32)36-17-18-7-10-20(11-8-18)27(28,29)30/h3-12,15-16H,13-14,17H2,1-2H3,(H,31,33)

InChI Key

FSLMGZZVBGWWIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F)OC

Origin of Product

United States

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